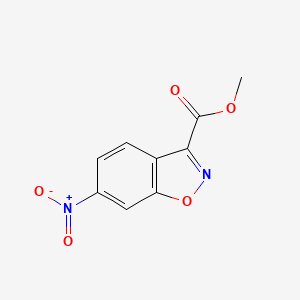

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Overview

Description

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazole derivatives have been extensively studied for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-nitro-1,2-benzoxazole-3-carboxylate typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method involves using a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of hydrogen peroxide and ethanol . The reaction is carried out at elevated temperatures to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of nanocatalysts or metal catalysts to enhance reaction efficiency and yield . Solvent-free conditions and recyclable catalysts are also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid (6-nitro-1,2-benzoxazole-3-carboxylic acid). This reaction is analogous to ester hydrolysis in other benzoxazole derivatives .

Reaction Conditions

-

Acidic Hydrolysis : H₃O⁺/H₂O, elevated temperature

-

Basic Hydrolysis : NaOH/H₂O, reflux

Reduction of the Nitro Group

The nitro group (-NO₂) at the 6-position can be reduced to an amine (-NH₂) using metal-based reagents. For example:

-

Fe/NH₄Cl in MeOH/H₂O : Yields 2-methylbenzoxazol-6-amine in 85% yield after 2 hours at 70°C .

-

H₂/Pd-C : Achieves selective reduction under milder conditions (20°C, 16 hours) .

Table 1: Nitro Group Reduction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Fe + NH₄Cl | MeOH/H₂O | 70°C | 2 h | 85% |

| H₂ + 10% Pd/C | MeOH | 20°C | 16 h | 85% |

Nucleophilic Substitution

-

Amination : Replacement of −NO₂ with −NH₂ via catalytic hydrogenation .

-

Acyl Transfer : Potential for nucleophilic acyl substitution at the ester group, though specific data is unavailable.

Esterification and Derivatization

The methyl ester can undergo transesterification under basic conditions (e.g., NaOH) to form other esters or carboxylic acid salts.

Pharmacological Relevance

While not directly studied, benzoxazole derivatives like DS68702229 (a related compound) demonstrate bioactivity as NAMPT activators . This suggests that structural modifications (e.g., altering the ester group) could influence pharmacokinetic or therapeutic profiles.

Scientific Research Applications

Medicinal Chemistry

M6NBC is primarily investigated for its potential medicinal properties due to the presence of the nitro group, which is often associated with various biological activities:

- Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. M6NBC may be explored as a lead compound for developing new antibacterial agents .

- Antifungal and Antiparasitic Properties : Nitroaromatic compounds are known for their antifungal and antiparasitic activities. Investigating M6NBC in this context could provide insights into its efficacy against specific fungal strains and parasites.

- Drug Development : The compound's unique structure positions it as a potential candidate for drug development, particularly in creating derivatives that enhance therapeutic efficacy and reduce toxicity .

Material Science

The photochemical and thermal properties of M6NBC make it a candidate for applications in material science:

- Organic Light-Emitting Diodes (OLEDs) : The compound's ability to exhibit interesting photophysical properties could be harnessed in the development of OLED materials. Studies on its photophysical behavior are warranted to assess its viability in this area.

- Heat-Resistant Polymers : Due to its thermal stability, M6NBC may be utilized in formulating heat-resistant polymers, which are essential in various industrial applications.

Synthetic Applications

M6NBC serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Researchers can use M6NBC as an intermediate for synthesizing more complex organic molecules with desirable properties. Its reactivity can facilitate various synthetic pathways leading to novel compounds .

- Catalyst Development : Recent studies have explored the use of nanomaterials as catalysts in synthesizing benzoxazole derivatives, indicating that M6NBC could be involved in innovative catalytic processes within organic synthesis frameworks .

Case Studies and Research Findings

Several studies have documented the applications of M6NBC or structurally related compounds:

Mechanism of Action

The mechanism by which methyl 6-nitro-1,2-benzoxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

2-Amino-6-nitrobenzoxazole: Similar in structure but with an amino group instead of a carboxylate group.

6-Nitrobenzoxazole: Lacks the methyl and carboxylate groups, making it less versatile in chemical reactions.

Methyl 5-nitro-1,2-benzoxazole-3-carboxylate: Similar but with the nitro group in a different position, affecting its reactivity and applications.

Uniqueness

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives, including this compound, are known for their antimicrobial , antifungal , and anticancer properties. The presence of the nitro group in the structure is believed to enhance these activities by facilitating interactions with various biological targets .

Target Interactions : Benzoxazole derivatives have been shown to interact with multiple biological targets, leading to their varied pharmacological effects. The nitro group may play a critical role in these interactions by participating in redox reactions and forming reactive intermediates that can bind to cellular macromolecules.

Biochemical Pathways : These compounds can modulate several biochemical pathways, including those involved in cell proliferation and apoptosis. For instance, certain benzoxazole derivatives have been identified as potent inhibitors of enzymes such as CpIMPDH, which is crucial for nucleotide synthesis in rapidly dividing cells .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has indicated that benzoxazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular membranes or inhibiting key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been documented in several studies. For example:

- In vitro Studies : The compound demonstrated cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells. IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity .

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of p53 levels .

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Not specified | Disruption of cell membrane integrity |

| Antifungal | Fungal strains | Not specified | Inhibition of ergosterol synthesis |

| Anticancer | MCF-7 (breast cancer) | 0.65 - 2.41 | Induction of apoptosis via caspase activation |

| U-937 (leukemia) | 0.12 - 2.78 | Modulation of p53 expression |

Detailed Findings from Research

- Anticancer Efficacy : A study reported that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin against certain cancer cell lines .

- Mechanistic Insights : The compound was found to activate apoptotic pathways by increasing caspase activity and altering cell cycle dynamics, particularly causing G1 phase arrest in MCF-7 cells .

Properties

IUPAC Name |

methyl 6-nitro-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAMDINPNCIMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280841 | |

| Record name | Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-86-1 | |

| Record name | 1,2-Benzisoxazole-3-carboxylic acid, 6-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 18904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5453-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.